molecular formula C4H7BrS B2755563 3-bromothiolane CAS No. 39013-66-6

3-bromothiolane

Cat. No.: B2755563
CAS No.: 39013-66-6
M. Wt: 167.06
InChI Key: OZEPBWJYTRMPSY-UHFFFAOYSA-N
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Description

3-Bromothiolane is an organosulfur compound with the molecular formula C4H7BrS. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a sulfur atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromothiolane can be synthesized through various methods. One common approach involves the bromination of thiolane. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the preparation of this compound can be achieved through a continuous flow process. This method involves the use of a brominating agent and a catalyst to facilitate the reaction. The process is designed to be efficient, with high yields and minimal by-products. The reaction conditions are optimized to ensure the purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromothiolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiolane or other sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and various amines for amine substitution. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used. The reactions are usually performed under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. These reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include hydroxylated thiolanes or aminated thiolanes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiolane and other reduced sulfur compounds.

Scientific Research Applications

3-Bromothiolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-bromothiolane involves its reactivity due to the presence of the bromine and sulfur atoms. The bromine atom can participate in nucleophilic substitution reactions, while the sulfur atom can undergo oxidation or reduction. These reactions enable this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: Another brominated sulfur compound, but with a different ring structure.

    2-Bromothiolane: An isomer of 3-bromothiolane with the bromine atom in a different position.

    3-Chlorothiolane: A similar compound with a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the presence of the sulfur atom. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromothiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrS/c5-4-1-2-6-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEPBWJYTRMPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39013-66-6
Record name 3-bromothiolane
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